甲酸甲酯 4-(2-(1-乙基-6-(4-氟苯基甲基)-3-甲基-5,7-二氧代-6,7-二氢-1H-吡唑并[4,3-d]嘧啶-4(5H)-基)乙酰胺基)苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains a pyrazolopyrimidinone core, which is a type of heterocyclic compound that is often found in pharmaceuticals and other biologically active compounds . The molecule also has a fluorobenzyl group and an acetamido group attached to the pyrazolopyrimidinone core .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolopyrimidinone core would likely contribute to the rigidity of the molecule, while the fluorobenzyl and acetamido groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorobenzyl group could potentially be replaced with other groups through nucleophilic aromatic substitution reactions . The acetamido group could also potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of the fluorine atom could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .科学研究应用
杂环化合物合成
研究表明相关化合物在杂环系统合成中的效用,表明人们对开发具有潜在治疗或材料应用的新型化合物有广泛兴趣。例如,Toplak 等人(1999 年)强调了使用类似化合物制备各种具有进一步化学改性潜力的嘧啶酮衍生物 (Toplak、Svete、Grdadolnik 和 Stanovnik,1999 年)。
抗癌活性
多项研究专注于新型化合物的合成及其抗癌活性的评估。例如,Hammam 等人(2005 年)探讨了氟代取代的苯并[b]吡喃衍生物的抗肺癌活性,这表明人们对开发新的化疗药物感兴趣 (Hammam、El-Salam、Mohamed 和 Hafez,2005 年)。
抗炎和抗氧化特性
Rahmouni 等人(2016 年)合成了一系列具有评估过的抗癌和抗 5-脂氧合酶活性的新型吡唑并嘧啶,证明了该化合物在开发新的抗炎和抗氧化疗法中的相关性 (Rahmouni、Souiei、Belkacem、Romdhane、Bouajila 和 Ben Jannet,2016 年)。
神经药理学应用
Wise 等人(1987 年)对 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇的研究表明潜在的抗精神病应用,而没有典型的多巴胺受体相互作用,表明了一种开发新型神经药理学药物的途径 (Wise、Butler、DeWald、Lustgarten、Pattison、Schweiss、Coughenour、Downs、Heffner 和 Pugsley,1987 年)。
GPR39 激动剂发现
Sato 等人(2016 年)将激酶抑制剂确定为新型 GPR39 激动剂,扩展了人们对锌作为变构调节剂作用的理解。这项研究为药物发现中靶向 G 蛋白偶联受体开辟了新途径 (Sato、Huang、Kroeze 和 Roth,2016 年)。
未来方向
属性
IUPAC Name |
methyl 4-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O5/c1-4-31-22-21(15(2)28-31)29(14-20(32)27-19-11-7-17(8-12-19)24(34)36-3)25(35)30(23(22)33)13-16-5-9-18(26)10-6-16/h5-12H,4,13-14H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPRPGYCTZXMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。